6-Methylpyridine-3-sulfonic acid

描述

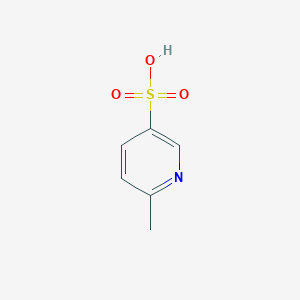

6-Methylpyridine-3-sulfonic acid is an organic compound with the molecular formula C6H7NO3S. It is a derivative of pyridine, where the sulfonic acid group is attached to the third position of the pyridine ring, and a methyl group is attached to the sixth position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

6-Methylpyridine-3-sulfonic acid can be synthesized through several methods:

Sulfonation of 6-Methylpyridine: This method involves the direct sulfonation of 6-methylpyridine using concentrated sulfuric acid or oleum.

Diazotation of 3-Aminopyridines: This method involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group.

Industrial Production Methods

Industrial production of this compound often employs the sulfonation method due to its scalability and cost-effectiveness. The process involves the use of large-scale reactors to maintain the high temperatures and controlled addition of sulfuric acid to ensure complete sulfonation.

化学反应分析

6-Methylpyridine-3-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the sulfonic acid group to a sulfonyl group.

科学研究应用

6-Methylpyridine-3-sulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of sulfonamides and other sulfonyl derivatives.

Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 6-Methylpyridine-3-sulfonic acid involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Molecular Pathways: It can modulate molecular pathways involved in inflammation and microbial growth, making it useful in the development of anti-inflammatory and antimicrobial agents.

相似化合物的比较

6-Methylpyridine-3-sulfonic acid can be compared with other similar compounds such as:

Pyridine-3-sulfonic acid: Lacks the methyl group at the sixth position, which may affect its reactivity and solubility.

6-Methylpyridine-2-sulfonic acid: The sulfonic acid group is attached to the second position, leading to different chemical properties and reactivity.

4-Methylpyridine-3-sulfonic acid: The methyl group is attached to the fourth position, which can influence the compound’s steric and electronic properties.

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical behavior and applications.

生物活性

6-Methylpyridine-3-sulfonic acid (CAS Number: 4808-69-9) is a sulfonic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a methyl group at the 6-position of the pyridine ring and a sulfonic acid functional group, which contribute to its reactivity and interaction with various biological systems.

Target of Action

this compound acts on various biochemical pathways due to its nature as a sulfonic acid derivative. It is known to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of various substances in the body.

Mode of Action

The compound is synthesized through the diazotation of substituted 3-aminopyridines, followed by substitution with sulfonyl groups. This synthesis method enhances its utility in biological contexts, particularly in pharmaceutical applications where enzyme modulation is critical.

This compound exhibits significant biochemical properties that influence cellular processes:

- Enzyme Interaction : It can modulate the activity of cytochrome P450 enzymes, leading to either inhibition or activation depending on concentration and environmental conditions.

- Cellular Effects : This compound influences cell signaling pathways and gene expression, thereby affecting cellular metabolism. It has been shown to alter the activity of key metabolic enzymes and transcription factors.

Research Applications

The compound has diverse applications in research and industry:

- Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

- Organic Synthesis : In chemistry, it is utilized as a reagent for synthesizing sulfonamides and other biologically active molecules.

- Agricultural Science : The compound may also play a role as a plant growth regulator and herbicide due to its biochemical properties.

Case Studies and Experimental Findings

Recent studies have highlighted the potential applications and biological activities of this compound:

- Enzyme Inhibition Studies : Research indicates that this compound can selectively inhibit certain enzymes involved in metabolic pathways. For instance, studies have demonstrated its effects on ABHD (α/β-hydrolase domain) inhibitors, showcasing its potential as a therapeutic agent in metabolic disorders .

- Antimicrobial Activity : Preliminary findings suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

- Catalytic Applications : The compound has been utilized in catalytic processes for synthesizing complex organic molecules under mild conditions, demonstrating its versatility in organic synthesis .

Data Summary

The following table summarizes key characteristics and findings related to this compound:

| Property/Activity | Description |

|---|---|

| Molecular Formula | C₆H₇NO₃S |

| Key Biological Activities | Enzyme modulation, antimicrobial properties, potential herbicide |

| Mechanism of Action | Interaction with cytochrome P450 enzymes; modulation of metabolic pathways |

| Research Applications | Pharmaceutical synthesis, organic chemistry reagent, agricultural uses |

| Notable Studies | Enzyme inhibition studies; antimicrobial activity assessments |

常见问题

Q. (Basic) What are the standard synthetic routes for preparing 6-methylpyridine-3-sulfonic acid, and how can reaction conditions be optimized?

Answer:

A common method involves sulfonation of 3-methylpyridine using concentrated sulfuric acid or sulfur trioxide under controlled temperatures (80–120°C). Optimization includes:

- Temperature control : Higher temperatures (≥100°C) favor sulfonation at the 3-position but risk side reactions like oxidation or decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst use : Lewis acids (e.g., FeCl₃) can enhance regioselectivity .

Table 1: Typical Reaction Parameters

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 100–110°C | Avoid charring |

| Reaction Time | 4–6 hours | Monitored via TLC/HPLC |

| Sulfonating Agent | H₂SO₄ (98%) | Excess removed via neutralization |

Q. (Advanced) How does the sulfonic acid group influence the compound’s stability in aqueous vs. nonpolar solvents, and what analytical methods validate degradation products?

Answer:

The sulfonic acid group confers high hydrophilicity and acidity (pKa ~1–2), making the compound stable in aqueous alkaline conditions but prone to decomposition in strongly acidic media. Key analytical strategies:

- HPLC-MS : Detects degradation products (e.g., desulfonated pyridines) via reverse-phase C18 columns with mobile phases adjusted for polar compounds (e.g., 0.1% formic acid in water/acetonitrile) .

- NMR spectroscopy : Monitors structural integrity; characteristic shifts include δ 8.2–8.5 ppm (pyridine H-2/H-4) and δ 2.5 ppm (methyl group) .

Degradation Pathways :

- Acidic hydrolysis: Cleavage of the sulfonic acid group.

- Thermal decomposition: Above 200°C, forms 3-methylpyridine and SO₃ .

Q. (Basic) What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- FT-IR : Confirms sulfonic acid group via S=O stretches (1350–1200 cm⁻¹) and O-H broad peak (~3400 cm⁻¹) .

- ¹H/¹³C NMR : Assigns pyridine ring protons and methyl group (e.g., δ 2.5 ppm for CH₃) .

- Elemental Analysis : Validates purity (>98%) by matching C, H, N, S percentages to theoretical values .

Table 2: Key Spectral Data

| Technique | Key Peaks/Data |

|---|---|

| ¹H NMR (D₂O) | δ 8.4 (H-2), δ 8.1 (H-4), δ 2.5 (CH₃) |

| FT-IR | 1180 cm⁻¹ (S=O symmetric stretch) |

| HPLC Retention | 4.2 min (C18, 0.1% HCOOH/MeOH) |

Q. (Advanced) How can this compound act as a ligand or intermediate in metal-catalyzed reactions or drug synthesis?

Answer:

The sulfonic acid group enables:

- Coordination chemistry : Acts as a monodentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems. Stability constants (log K) range from 3.5–4.2 for Cu²⁺ complexes .

- Pharmaceutical intermediates : Used to synthesize kinase inhibitors or antibacterial agents via sulfonamide coupling (e.g., with amines under EDC/HOBt activation) .

Example Reaction :

This compound + R-NH₂ → Sulfonamide (via EDC/HOBt, pH 7.5)

Q. (Advanced) What computational methods predict the reactivity and electronic properties of this compound in supramolecular assemblies?

Answer:

- DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) to predict electrophilic/nucleophilic sites. The sulfonic acid group lowers LUMO energy (-1.8 eV), enhancing electrophilicity .

- Molecular docking : Models interactions with biological targets (e.g., enzymes) by simulating hydrogen bonds between the sulfonate group and active-site residues .

Key Parameters :

- HOMO-LUMO gap: 5.2 eV (indicative of moderate reactivity).

- Partial charges: Sulfonate O atoms carry -0.45 e⁻ charge .

Q. (Basic) How do pH and temperature affect the solubility and crystallization of this compound?

Answer:

- Solubility : High in water (>500 mg/mL at 25°C) due to ionization; decreases in nonpolar solvents (e.g., <1 mg/mL in hexane). Adjusting pH to 2–3 (using HCl) precipitates the compound .

- Crystallization : Slow cooling from hot aqueous solution yields needle-like crystals. Additives (e.g., NaCl) enhance crystal size via salting-out .

Table 3: Solubility Profile

| Solvent | Solubility (mg/mL, 25°C) | pH Dependence |

|---|---|---|

| Water | 520 | pH >4: fully soluble |

| Ethanol | 120 | Insensitive |

| Acetone | <5 | Insensitive |

属性

IUPAC Name |

6-methylpyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-2-3-6(4-7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPGRDDFLCHSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297307 | |

| Record name | 6-methylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4808-69-9 | |

| Record name | 4808-69-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylpyridine-3-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。